molecular formula C10H15NOS B1490720 {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine CAS No. 1447965-82-3

{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine

Cat. No. B1490720
CAS RN: 1447965-82-3
M. Wt: 197.3 g/mol
InChI Key: QJNKQIUFMNLTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine” is a chemical compound with the CAS Number: 906422-74-0 . It has a molecular weight of 197.3 . The compound is in liquid form . The IUPAC name for this compound is [4-(2-thienyl)tetrahydro-2H-pyran-4-yl]methanamine .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives, which are similar to the compound , involves the reaction of alcohols with 3,4-dihydropyran . The resulting 2-tetrahydropyranyl ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NOS/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7H,3-6,8,11H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Tetrahydropyranyl (THP) ethers, which are similar to the compound , are commonly used as protecting groups in organic synthesis . They are formed by the reaction of alcohols with 3,4-dihydropyran . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

The compound “{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine” is a liquid . It has a molecular weight of 197.3 .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

One study focused on the synthesis of derivatives from furans, particularly 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, which exhibited significant in vitro antimicrobial activity. These derivatives, especially when reduced, showed enhanced coccidiostatic activity, with specific compounds providing total protection against Eimeria tenella in chickens when administered orally a day prior to infection (Georgiadis, 1976).

Synthetic Methodologies

Several studies have developed efficient synthetic methodologies for the preparation of compounds related to "[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine." For instance, the reaction of specific pyran carboxyl chlorides with amines has led to the formation of p-aminobenzoic acid diamides, showcasing the versatility of these compounds in organic synthesis (Agekyan & Mkryan, 2015). Another study highlights the ultrasound-mediated synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, emphasizing an environmentally friendly and efficient protocol for constructing pyran derivatives (Wang et al., 2011).

Pharmacological Potential

Research into the pharmacological potential of these compounds is evident in the synthesis of dicarboxylic acid amides and diamides based on [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine. These studies suggest the exploration of these derivatives for potential therapeutic applications, though specific activities were not detailed in the available abstracts (Aghekyan et al., 2018).

Chemical Development

Further applications are seen in the development of key intermediates for pharmaceuticals, such as a key intermediate for TAK-779, a CCR5 antagonist, showcasing the importance of these compounds in the development of new drugs (Hashimoto et al., 2002).

properties

IUPAC Name

(4-thiophen-3-yloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c11-8-10(2-4-12-5-3-10)9-1-6-13-7-9/h1,6-7H,2-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNKQIUFMNLTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine
Reactant of Route 2
{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine
Reactant of Route 3
{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine
Reactant of Route 4
{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine
Reactant of Route 5
Reactant of Route 5
{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine
Reactant of Route 6
{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.